molecular formula C21H16F2N4O3 B2631498 N-(2,5-difluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide CAS No. 932360-51-5

N-(2,5-difluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide

Cat. No.: B2631498
CAS No.: 932360-51-5
M. Wt: 410.381
InChI Key: AZMNTPNARORBEJ-UHFFFAOYSA-N
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Description

N-(2,5-difluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide is a heterocyclic acetamide derivative featuring a pyrazolo[1,5-a]pyrazine core. This compound is structurally characterized by:

  • A pyrazolo[1,5-a]pyrazin-4-one scaffold substituted with a 4-methoxyphenyl group at position 2.
  • An acetamide side chain at position 5, further modified with a 2,5-difluorophenyl moiety.

Properties

IUPAC Name

N-(2,5-difluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F2N4O3/c1-30-15-5-2-13(3-6-15)17-11-19-21(29)26(8-9-27(19)25-17)12-20(28)24-18-10-14(22)4-7-16(18)23/h2-10,17,19,25H,11-12H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RENUFQIBGUKMHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC3C(=O)N(C=CN3N2)CC(=O)NC4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-difluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide is a compound with potential therapeutic applications due to its unique structural properties and biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.

The compound has the following chemical characteristics:

  • Molecular Formula : C21H20F2N4O3
  • Molecular Weight : 414.4 g/mol
  • CAS Number : 932360-51-5

Research indicates that compounds similar to this compound exhibit anticancer activity through various mechanisms:

  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in cancer cell lines, specifically targeting cyclin-dependent kinases (CDKs) such as CDK2 and CDK9. This inhibition leads to a halt in cell proliferation and promotes apoptosis in cancer cells .
  • Induction of Apoptosis : Apoptotic assays demonstrated that the compound significantly increases early and late apoptosis in cancer cell lines like Hela and MCF7. The total apoptosis rates reached 42.19% for Hela cells when treated with similar pyrazolo derivatives .
  • Inhibition of Tumor Growth : In vivo studies have suggested that derivatives of this compound can inhibit tumor growth effectively. For instance, compounds with similar pyrazolo structures showed promising results against various cancer types by disrupting cellular signaling pathways essential for tumor survival .

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazolo derivatives related to the compound :

StudyFindings
Study 1 The synthesized pyrazolo[3,4-b]pyridine derivatives exhibited significant anticancer activity against Hela and MCF7 cell lines by inducing apoptosis and causing cell cycle arrest .
Study 2 A derivative was found to have a high degree of potency against factor Xa, suggesting potential applications in anticoagulation therapy alongside its anticancer properties .
Study 3 Structure-activity relationship (SAR) studies highlighted that modifications around the pyrazolo core significantly enhanced anticancer activity, emphasizing the importance of functional groups such as methoxy phenyl substitutions .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit various cancer cell lines by targeting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This compound demonstrated significant antiproliferative effects in cancer models, suggesting its utility in cancer therapy .

Antimicrobial Properties

The compound's structural features may confer antimicrobial activity. Similar derivatives have been reported to exhibit activity against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The presence of electron-withdrawing groups like difluorophenyl enhances its antibacterial efficacy .

Neuroprotective Effects

Compounds with similar pyrazolo[1,5-a]pyrazine scaffolds have been associated with neuroprotective effects. These compounds may act on neurotransmitter systems or inhibit neuroinflammatory pathways, making them candidates for treating neurodegenerative diseases .

Case Studies and Research Findings

StudyFindings
Walid Fayad et al. (2019)Identified novel anticancer compounds through screening drug libraries; compounds similar to N-(2,5-difluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide showed potent activity against various cancer cell lines .
Yang and Bao (2020)Synthesized derivatives with improved antimicrobial properties; highlighted the importance of substituents on the benzene ring for enhancing antibacterial activity .
Falkovsky et al. (2018)Reported on the selective inhibition of CDKs by pyrazolo[1,5-a]pyrimidine derivatives; suggested similar mechanisms could apply to compounds like this compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s pyrazolo[1,5-a]pyrazine core and acetamide side chain align it with several classes of bioactive molecules. Below is a comparative analysis:

Pyrazolo[1,5-a]pyrimidine Derivatives

  • F-DPA (N,N-diethyl-2-(2-(4-fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide):
    • Structural Differences : F-DPA contains a pyrazolo[1,5-a]pyrimidine core instead of pyrazolo[1,5-a]pyrazine, with 5,7-dimethyl and 4-fluorophenyl substituents.
    • Functional Role : F-DPA is a radioligand for translocator protein (TSPO) imaging in positron emission tomography (PET), highlighting the importance of fluorinated aryl groups in blood-brain barrier penetration .
  • DPA-714 : Features a 4-(2-fluoroethoxy)phenyl group, enhancing pharmacokinetic stability compared to F-DPA. Both compounds emphasize the role of fluorinated substituents in optimizing bioavailability .

Thieno[3,2-d]pyrimidin-4-one Analogs

  • N-(2,5-difluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide (): Key Difference: Replaces the pyrazolo[1,5-a]pyrazine core with a thieno[3,2-d]pyrimidin-4-one system.

Benzodioxol-Substituted Pyrazolo[1,5-a]pyrazines

  • 2-[2-(1,3-Benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide ():
    • Structural Variation : Incorporates a benzodioxol group instead of 4-methoxyphenyl.
    • Implications : The benzodioxol moiety may enhance binding to neurological targets, as seen in related TSPO ligands .

Research Findings and Mechanistic Insights

  • Antimicrobial Potential: Pyrazolo[1,5-a]pyrazine analogs with methoxyphenyl groups (e.g., ) show moderate activity against plant pathogens, likely due to interference with fungal cytochrome P450 enzymes .
  • Oncology Applications : Compounds with pyrazolo-heterocyclic cores are frequently screened using the microculture tetrazolium (MTT) assay (), which correlates cell viability with drug sensitivity (r² = 0.89–0.99) . While the target compound’s anticancer activity remains unconfirmed, structural similarities to triazolo[1,5-a]pyrimidines () suggest possible kinase inhibition.
  • Radiopharmaceutical Relevance: Fluorinated pyrazolo-pyrimidines like F-DPA demonstrate the scaffold’s versatility in diagnostic imaging, though the target compound lacks radiolabeling data .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of N-(2,5-difluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide?

  • Methodological Answer : A stepwise approach is critical. Begin with the formation of the pyrazolo[1,5-a]pyrazine core via cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds. Subsequent coupling with 2,5-difluoroaniline via amide bond formation (e.g., using EDCI/HOBt) can follow. Monitor reaction progress using TLC (e.g., silica gel with ethyl acetate/hexane) and purify intermediates via column chromatography. Yields >70% are achievable with strict stoichiometric control and inert atmosphere .

Q. How can tautomeric equilibria (amine/imine forms) in the pyrazolo-pyrazine core influence spectroscopic characterization?

  • Methodological Answer : Tautomerism in heterocyclic systems (e.g., pyrazolo-pyrazine) leads to dynamic NMR signals. For example, broad singlets at δ 10.10–11.20 ppm in 1H^1H-NMR indicate NH protons in equilibrium between amine and imine forms. Use variable-temperature NMR (e.g., 25–60°C) to observe coalescence effects and confirm tautomeric ratios. X-ray crystallography may resolve ambiguities in solid-state structures .

Q. What biological screening assays are appropriate for preliminary evaluation of this compound?

  • Methodological Answer : Prioritize assays aligned with structural analogs. For pyrazolo-pyrazine derivatives, kinase inhibition (e.g., JAK2 or CDK2) and antimicrobial activity (MIC assays against Gram-positive bacteria) are common. Use in vitro cytotoxicity assays (e.g., MTT on HEK-293 cells) to establish safety profiles. Always include positive controls (e.g., staurosporine for kinases) and validate via triplicate runs .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in predicted vs. observed binding affinities for this compound?

  • Methodological Answer : Perform molecular docking (AutoDock Vina or Schrödinger) using high-resolution protein structures (PDB). Compare results with experimental IC50_{50} values. If discrepancies arise, apply molecular dynamics (MD) simulations (AMBER or GROMACS) to assess conformational flexibility and solvation effects. Free energy perturbation (FEP) calculations can quantify contributions of specific substituents (e.g., 4-methoxyphenyl) to binding .

Q. What strategies mitigate side reactions during the coupling of the acetamide moiety to the pyrazolo-pyrazine core?

  • Methodological Answer : Competing nucleophilic attacks on the pyrazine ring can be minimized by:

  • Using bulky bases (e.g., DIPEA) to deprotonate the amine without promoting ring-opening.
  • Activating the carboxylic acid with HATU instead of DCC to reduce carbodiimide-mediated side products.
  • Lowering reaction temperatures (0–5°C) to slow undesired pathways. Monitor by LC-MS for real-time impurity tracking .

Q. How does the 2,5-difluorophenyl substituent influence metabolic stability in preclinical models?

  • Methodological Answer : Fluorine atoms often enhance metabolic resistance by blocking cytochrome P450 oxidation. Conduct microsomal stability assays (human/rat liver microsomes) with LC-MS quantification. Compare half-life (t1/2t_{1/2}) against non-fluorinated analogs. For in vivo validation, use radiolabeled 18F^{18}F-derivatives to track biodistribution and metabolite formation via PET imaging .

Q. What analytical techniques differentiate polymorphic forms of this compound?

  • Methodological Answer : Combine PXRD to identify crystalline phases, DSC for melting point variations, and Raman spectroscopy to detect subtle conformational differences. For amorphous vs. crystalline content, use solid-state NMR (13C^{13}C-CP/MAS). Computational crystal structure prediction (CSP) with tools like Mercury can guide polymorph screening .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

  • Methodological Answer : Solubility discrepancies often arise from polymorphic forms or residual solvents. Standardize testing via shake-flask method (e.g., 24 hrs equilibration in PBS pH 7.4 vs. DMSO). Use HPLC-UV to quantify dissolved compound. If DLS indicates nanoparticle formation, apply centrifugation (10,000 rpm) to isolate true solubility. Report results with exact solvent lot numbers and temperature controls .

Experimental Design Considerations

Q. What reactor configurations improve scalability of the final amidation step?

  • Methodological Answer : For exothermic amide couplings, use a jacketed batch reactor with controlled cooling (5–10°C) and high-shear mixing to ensure homogeneity. Consider continuous flow systems (microreactors) to enhance heat/mass transfer. Optimize residence time via DoE (e.g., Taguchi methods) to balance conversion and byproduct formation .

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